1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole
Description
1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole is a highly symmetric, polyaromatic imidazole derivative characterized by a central benzene ring substituted at the 3 and 5 positions with 4-imidazol-1-ylphenyl groups. A fourth phenyl ring at the para position of the central benzene is further linked to an imidazole moiety.
Properties
IUPAC Name |
1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6/c1-7-31(37-16-13-34-22-37)8-2-25(1)28-19-29(26-3-9-32(10-4-26)38-17-14-35-23-38)21-30(20-28)27-5-11-33(12-6-27)39-18-15-36-24-39/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQXMCTBMPKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a nickel catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazole derivatives can exhibit significant anticancer properties. A study synthesized a series of compounds related to 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole, demonstrating their ability to inhibit the growth of cancer cells. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of imidazole derivatives. Compounds structurally related to this compound have shown efficacy against various bacterial strains. The synthesis of new derivatives through condensation reactions has been explored, revealing potential for the development of new antimicrobial agents .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as a hole transport material has been investigated, with studies showing that it enhances the efficiency and stability of OLEDs. The incorporation of imidazole groups contributes to improved charge transport properties .
Sensors and Probes
Another promising application is in the development of chemical sensors. The imidazole moiety can be functionalized to create selective sensors for metal ions or other analytes. Research has demonstrated that derivatives of this compound can selectively bind to certain metal ions, providing a basis for sensitive detection methods .
Coordination Chemistry
Metal Coordination Complexes
this compound has been used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have shown interesting properties such as luminescence and catalytic activity. For instance, cadmium complexes formed with imidazole ligands have been studied for their potential in photonic applications .
Table 1: Summary of Biological Activities
Table 2: Material Properties for OLED Applications
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Sensor Development
A research group developed a sensor based on an imidazole derivative that selectively binds to lead ions in aqueous solutions. The sensor exhibited a detection limit lower than regulatory standards for drinking water safety, showcasing the practical application of this compound in environmental monitoring .
Mechanism of Action
The mechanism of action of 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole groups can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits significantly higher molecular weight and branching compared to compounds 21 and 22, which lack the bis(imidazole-phenyl) motifs. This increased complexity likely reduces solubility in common organic solvents (e.g., dichloromethane or THF) compared to the more lipophilic compounds 21 and 22.
- Synthesis of the target compound would require iterative coupling steps to install multiple imidazole-phenyl units, whereas compounds 21 and 22 are synthesized via single-step Pd-catalyzed reactions .
Physicochemical and Functional Properties
- Electronic Effects : The conjugated bis(imidazole-phenyl) system in the target compound may enhance π-π stacking interactions and electron delocalization, contrasting with the localized electron density in compounds 21 and 22.
- Thermal Stability : Branched aromatic systems like the target compound typically exhibit higher thermal stability (>300°C decomposition) compared to linear analogs (e.g., compound 22, estimated stability ~250°C) due to increased rigidity.
Biological Activity
1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C27H21N7
- Molecular Weight : 443.503 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 720 °C at 760 mmHg
- LogP : 5.03
These properties indicate that the compound is likely to exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological membranes.
Synthesis
The synthesis of imidazole derivatives often involves the Mannich reaction, which has been widely utilized for creating biologically active compounds. In a study by Jain et al. (2010), various imidazole derivatives were synthesized and evaluated for their antibacterial activities against common pathogens such as E. coli and S. aureus. The synthesis process typically includes the reaction of imidazole with appropriate phenyl groups under controlled conditions to yield the desired product .
Antimicrobial Activity
Research has shown that imidazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. A study highlighted that derivatives containing imidazole rings exhibited significant inhibition against drug-resistant strains, making them promising candidates for new antimicrobial agents .
Anticancer Properties
Imidazole derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For example, studies on related compounds have shown that they can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is crucial in tumor immune evasion . The mechanism typically involves binding to active sites within target proteins, disrupting their function.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, imidazole derivatives are noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production, which is critical in diseases characterized by chronic inflammation .
Case Studies
- Antimicrobial Study : A recent study synthesized a series of imidazole derivatives, including the target compound, and tested them against various bacterial strains. The results indicated that certain derivatives showed enhanced activity against multidrug-resistant bacteria compared to standard antibiotics .
- Anticancer Research : In a study focused on IDO inhibitors, several phenyl-imidazole derivatives were developed and tested for their ability to inhibit tumor growth in vitro and in vivo models. The findings suggested that these compounds could significantly reduce tumor size through immune modulation .
Q & A
Q. What synthetic strategies are effective for constructing multi-aryl imidazole derivatives like 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole?
Multi-step synthesis involving palladium-catalyzed cross-coupling reactions is a common approach. For example, and describe the use of 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole as a precursor, reacted with aryl halides (e.g., bromobenzene or substituted bromotoluene) under Pd catalysis to introduce diverse aryl groups. Solvents like toluene or DMF and catalysts such as Pd(PPh₃)₄ are critical for achieving regioselective C–H activation and functionalization . Purification via flash chromatography or silica gel thin-layer chromatography (TLC) is typically employed to isolate products .
Q. Which characterization techniques are essential for verifying the structural integrity of such compounds?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and coupling patterns. For example, in , chemical shifts between δ 6.8–8.2 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) are critical for structural validation .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N values (e.g., 82.73% vs. 88.98% for carbon in compound 21) indicate purity issues, necessitating further purification .
- Infrared (IR) Spectroscopy: Functional groups like C–N (≈1600 cm⁻¹) and C=C (≈1500 cm⁻¹) are monitored to confirm imidazole ring formation .
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar imidazole derivatives ( ):
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a dry, ventilated area away from ignition sources.
- In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselective C–H activation be optimized for late-stage diversification of imidazole cores?
Pd-catalyzed reactions with directing groups (e.g., imidazole N-aryl substituents) enhance regioselectivity. For instance, demonstrates that electron-withdrawing substituents on aryl halides (e.g., bromobenzotrifluoride) increase reaction yields (76.64% theoretical vs. 76.89% observed carbon content in compound 13). Computational modeling (e.g., DFT calculations) can predict reactive sites, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Minor deviations (e.g., ±1% in carbon content) may arise from incomplete purification or hygroscopic impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or repeated column chromatography can resolve this. highlights compound 22, where post-purification analysis narrowed the gap from 88.13% (calculated) to 88.29% (observed) .
Q. What computational methods support the design of imidazole-based reactions?
Quantum chemical reaction path searches () integrate with experimental data to optimize conditions. For example, ICReDD’s workflow combines density functional theory (DFT) for transition-state analysis and machine learning to prioritize reaction parameters (e.g., solvent polarity, catalyst loading), reducing development time by 30–50% .
Q. How does X-ray crystallography contribute to understanding the molecular geometry of such compounds?
Single-crystal X-ray diffraction (e.g., CCDC 1038591 in ) reveals bond angles, torsion angles, and packing motifs. For imidazole derivatives, this confirms planar aromatic systems (e.g., dihedral angles <5° between imidazole and adjacent phenyl rings) and hydrogen-bonding networks critical for stability .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in multi-aryl synthesis | Use Pd(PPh₃)₄ with electron-deficient aryl halides | |
| Spectral overlap in NMR | Apply 2D NMR (COSY, HSQC) for unambiguous assignment | |
| Crystal growth for XRD | Slow evaporation from DMSO/MeOH mixtures |
Data Contradiction Analysis
- Elemental Analysis Gaps: In , compound 21 shows a 6.25% discrepancy in nitrogen content (5.36% calculated vs. 5.60% observed). This may stem from residual solvent or byproducts; TLC monitoring and repeated chromatography are recommended .
- Regioselectivity in Pd Catalysis: notes varying yields (e.g., 76.89% for compound 13 vs. 88.27% for compound 14) due to steric effects. Computational pre-screening of substrates can mitigate this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
